CAS Number | 1095173-27-5 |
Product Name | Glasdegib |
IUPAC Name | 1-[(2R,4R)-2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea |
Molecular Formula | C21H22N6O |
Molecular Weight | 374.4 g/mol |
InChI | InChI=1S/C21H22N6O/c1-27-11-10-16(24-21(28)23-15-8-6-14(13-22)7-9-15)12-19(27)20-25-17-4-2-3-5-18(17)26-20/h2-9,16,19H,10-12H2,1H3,(H,25,26)(H2,23,24,28)/t16-,19-/m1/s1 |
InChI Key | SFNSLLSYNZWZQG-VQIMIIECSA-N |
SMILES | CN1CCC(CC1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N |
Solubility | 0.02 mg/ml (in the form of di-HCl monohydrate salt) |
Synonyms | 1-(2-(1H-benzo(d)imidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl)urea, Daurismo, glasdegib, PF-04449913 |
Canonical SMILES | CN1CCC(CC1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N |
Isomeric SMILES | CN1CC[C@H](C[C@@H]1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N |
PF-04449913 is an orally available Hedgehog pathway inhibitor that acts by binding Smoothened (Smo) and blocking signal transduction (IC50 = 5 nM). It has been shown to attenuate leukemia stem cell self-renewal and cell cycle progression in primary acute myeloid leukemia cells and in an in vivo Drosophila model.
Glasdegib is an orally bioavailable small-molecule inhibitor of the Hedgehog (Hh) signaling pathway with potential antineoplastic activity. Glasdegib appears to inhibit Hh pathway signaling. The Hh signaling pathway plays an important role in cellular growth, differentiation and repair. Constitutive activation of Hh pathway signaling has been observed in various types of malignancies.
Glasdegib is an orally available small molecule inhibitor of the signaling molecule hedgehog which is used as an antineoplastic agent in the treatment of acute myeloid leukemia. Glasdegib is associated with a moderate rate of serum aminotransferase elevations during therapy and is suspected to cause rare instances of clinically apparent acute liver injury.
Glasdegib is a member of the class of benzimidazoles that is 1H-benzimidazole which is substituted by a (2R,4S)-4-{[(4-cyanophenyl)carbamoyl]amino}-1-methylpiperidin-2-yl group at position 2. It is a hedgehog signalling pathway inhibitor that acts by binding to Smoothened (SMO) receptors and blocking signal transduction (IC50 = 5 nM). It is used in combination with low-dose cytarabine, for the treatment of newly-diagnosed acute myeloid leukemia (AML) in adult patients (aged >= 75 years), or who have medical conditions that prevent the use of standard chemotherapy. It has a role as a SMO receptor antagonist, a Hedgehog signaling pathway inhibitor and an antineoplastic agent. It is a member of benzimidazoles, a member of piperidines, a member of phenylureas and a nitrile.
Molecular Weight | 374.4 g/mol |
XLogP3 | 2.4 |
Boiling Point | Decomposes at 214 ºC |
LogP | 2.28 |
Appearance | white solid powder |
Melting Point | 214 ºC |
UNII | K673DMO5H9 |
GHS Hazard Statements |
Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.; H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]; H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. |
Drug Indication |
Glasdegib, in combination with cytarabine, is indicated for the treatment of newly diagnosed acute myeloid leukemia in adult patients who are over 75 years old or that have co-morbidities that preclude intensive induction chemotherapy.[L5080] Acute myeloid leukemia is characterized by abnormal production of myeloblasts, red cells, or platelets. It is considered a cancer of blood and bone marrow and it is the most common type of acute leukemia in adults.[L4832] FDA Label Treatment of acute myeloid leukaemia Daurismo is indicated, in combination with low-dose cytarabine, for the treatment of newly diagnosedde novo or secondary acute myeloid leukaemia (AML) in adult patients who are not candidates forstandard induction chemotherapy. |
Livertox Summary | Glasdegib is an orally available small molecule inhibitor of the signaling molecule hedgehog which is used as an antineoplastic agent in the treatment of acute myeloid leukemia. Glasdegib is associated with a moderate rate of serum aminotransferase elevations during therapy and is suspected to cause rare instances of clinically apparent acute liver injury. |
Drug Classes | Antineoplastic Agents |
Pharmacology |
In preclinical studies, glasdegib achieved a significant reduction in leukemic stem cell burden in xenograft models and a reduction in cell population expressing leukemic stem cell markers.[A173857] In clinical trials, glasdegib demonstrated a marked downregulation of more than 80% of the expression of glioma-associated transcriptional regulator GL11 in skin. In this same study 8% of the studied individuals with acute myeloid leukemia achieved morphological complete remission while 31% achieved stable disease state.[A173857] The latest clinical trial proved glasdegib to generate an overall survival of 8.3 months which was almost double to what has been observed in patients under low-dose cytarabine treatment. As well, there have been reports of dose-dependent QTc prolongation in patients administered with glasdegib.[L5080] Glasdegib is an orally bioavailable small-molecule inhibitor of the Hedgehog (Hh) signaling pathway with potential antineoplastic activity. Glasdegib appears to inhibit Hh pathway signaling. The Hh signaling pathway plays an important role in cellular growth, differentiation and repair. Constitutive activation of Hh pathway signaling has been observed in various types of malignancies. |
ATC Code |
L01XX63 L - Antineoplastic and immunomodulating agents L01 - Antineoplastic agents L01X - Other antineoplastic agents L01XX - Other antineoplastic agents L01XX63 - Glasdegi |
Mechanism of Action | Glasdegib is a potent and selective inhibitor of the hedgehog signaling pathway that acts by binding to the smoothened (SMO) receptor.[A40310] The hedgehog signaling pathway is involved in maintenance of neural and skin stem cells. In this pathway, the binding of specific ligands to the transmembrane receptor patched (PTCH1) allows the activation of the transcriptional regulators GL11, GL12 and modulation of the gene expression through SMO-mediated signaling. The aberrant activation of the hedgehog pathway is thought to be implicated in the pathogenesis of chronic myeloid leukemia, medulloblastoma and basal cell carcinoma due to the hyperproliferative state that a modification on this pathway will produce.[A173860] |
KEGG Target based Classification of Drugs |
G Protein-coupled receptors Frizzled / Smoothened family Smoothened SMO [HSA:6608] [KO:K06226] |
Pictograms |
Health Hazard |
Other CAS | 1095173-27-5 |
Wikipedia | Glasdegib |
FDA Medication Guides |
Daurismo Glasdegib Maleate TABLET;ORAL PFIZER 03/19/2020 |
Biological Half Life | The reported half-life of glasdegib is of 17.4 hours. |
Use Classification |
Human drugs -> Rare disease (orphan) Human Drugs -> EU pediatric investigation plans Human drugs -> Orphan -> Daurismo -> EMA Drug Category Antineoplastic agents -> Human pharmacotherapeutic group Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients |
Dates | Modify: 2023-04-04 |
1:Metabolism, excretion and pharmacokinetics of [14C]glasdegib (PF-04449913) in healthy volunteers following oral administration. Lam JL, Vaz A, Hee B, Liang Y, Yang X, Shaik MN.Xenobiotica. 2017 Jan 3:1-13. doi: 10.1080/00498254.2016.1261307. [Epub ahead of print] PMID: 27866461 2:The human Smoothened inhibitor PF-04449913 induces exit from quiescence and loss of multipotent Drosophila hematopoietic progenitor cells. Giordani G, Barraco M, Giangrande A, Martinelli G, Guadagnuolo V, Simonetti G, Perini G, Bernardoni R.Oncotarget. 2016 Aug 23;7(34):55313-55327. doi: 10.18632/oncotarget.10879. PMID: 27486815 Free PMC Article3:Treatment with PF-04449913, an oral smoothened antagonist, in patients with myeloid malignancies: a phase 1 safety and pharmacokinetics study. Martinelli G, Oehler VG, Papayannidis C, Courtney R, Shaik MN, Zhang X, O/'Connell A, McLachlan KR, Zheng X, Radich J, Baccarani M, Kantarjian HM, Levin WJ, Cortes JE, Jamieson C.Lancet Haematol. 2015 Aug;2(8):e339-46. doi: 10.1016/S2352-3026(15)00096-4. Epub 2015 Jul 26. PMID: 26688487
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